molecular formula C18H16FN3O3 B5380537 4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

Cat. No. B5380537
M. Wt: 341.3 g/mol
InChI Key: DQUSAGYTVBBBPR-UHFFFAOYSA-N
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Description

4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzamide derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and protein kinase C, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have neuroprotective effects and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis and inhibit angiogenesis, and its potential neuroprotective and anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to optimize its pharmacokinetic properties and improve its solubility in water. Additionally, this compound can be tested in various animal models to evaluate its efficacy and safety in vivo. Finally, this compound can be further explored for its potential therapeutic applications in other fields such as immunology and infectious diseases.
Conclusion:
In conclusion, 4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide is a promising compound that has shown potential therapeutic applications in various fields such as cancer research, neurology, and immunology. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.

Synthesis Methods

The synthesis of 4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide involves the reaction of 4-fluorobenzoyl chloride with N-methyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-22(18(23)13-3-7-14(19)8-4-13)11-16-20-17(21-25-16)12-5-9-15(24-2)10-6-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUSAGYTVBBBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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